2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone
Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a thioether-linked morpholinoethanone moiety at position 5. Triazolopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes like kinases and receptors.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-13-4-2-1-3-12(13)9-24-16-15(21-22-24)17(20-11-19-16)27-10-14(25)23-5-7-26-8-6-23/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLUMIDPYRBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidines, have been reported to exhibit inhibitory activities towards certain kinases.
Mode of Action
Docking studies of similar compounds have indicated that hydrogen interactions between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their activity.
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone is a complex organic molecule that integrates a triazole and pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 408.46 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems. The thioether linkage and acetamide functional group are also critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN6OS |
| Molecular Weight | 408.46 g/mol |
| Functional Groups | Thioether, Acetamide |
| Lipophilicity | High |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives containing triazole and pyrimidine moieties have shown efficacy against various cancer cell lines. A study reported that certain synthesized derivatives demonstrated potent antitumor effects on human breast adenocarcinoma cell lines (MCF7), with some compounds achieving IC50 values as low as 3.74 mg/mL .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The fluorobenzyl groups may enhance binding affinity to these targets, while the triazolopyrimidine core could modulate the compound’s overall activity through inhibition of critical pathways involved in cell proliferation and survival.
Acetylcholinesterase Inhibition
In addition to antitumor properties, compounds related to this structure have also been studied for their potential as acetylcholinesterase (AChE) inhibitors. A study indicated that modifications in the aryl ring linked to the triazole scaffold can significantly affect AChE inhibitory activity. For example, certain derivatives exhibited IC50 values ranging from 0.55 μM to 2.28 μM in AChE inhibition assays .
Case Studies
- Antitumor Efficacy : A series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and tested for their antitumor activity against MCF7 cells. The study highlighted the importance of substituent positioning on the pyrimidine ring for enhancing biological activity .
- AChE Inhibition : Another investigation focused on the structure-activity relationship (SAR) of triazole-containing compounds for their AChE inhibitory effects. It was found that specific substitutions could either enhance or diminish activity significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound is compared to triazolopyrimidine and thiazolopyrimidine derivatives with modifications in substituents, heterocyclic cores, and target affinities.
Structural Insights
- Morpholine vs. Phenyl: The morpholinoethanone substituent likely improves aqueous solubility (logP reduction) compared to phenyl or thiophenyl groups in analogues .
- Thioether Linkage: The thioether at position 7 may enhance metabolic stability relative to thioxo or amino linkages in other derivatives .
Pharmacokinetic and Pharmacodynamic Differences
- Solubility : Morpholine-containing derivatives generally exhibit higher solubility (e.g., >50 μg/mL in PBS) than benzyl- or phenyl-substituted compounds (<20 μg/mL) .
- Selectivity : Fluorine at position 2 may reduce off-target effects compared to 4-fluoro analogues, which show cross-reactivity with HER2 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
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Triazolo-pyrimidine core formation : Use a cyclocondensation reaction between 2-fluorobenzyl-substituted triazole precursors and pyrimidine derivatives under reflux in anhydrous DMF. Catalytic amounts of Cu(I) or Pd catalysts improve regioselectivity .
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Thioether linkage : Introduce the morpholinoethanone moiety via nucleophilic substitution using Lawesson’s reagent or NaSH in THF at 60–80°C. Monitor progress with LC-MS to avoid over-sulfuration .
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Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile) and temperature to control byproduct formation (e.g., des-fluoro impurities). Purity ≥95% is achievable via silica gel chromatography .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core formation | CuI, DMF, 110°C | 65–70 | 90% | |
| Thioether coupling | Lawesson’s reagent, THF, 70°C | 55–60 | 88% |
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : Use -NMR to confirm the 2-fluorobenzyl substitution (δ ≈ -115 ppm) and -NMR to verify morpholinoethanone integration (δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve ambiguities in triazolo-pyrimidine ring conformation, especially if unexpected tautomers arise .
- HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient to detect impurities (e.g., unreacted thiol intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., inconsistent IC₅₀ values in kinase inhibition studies)?
- Methodological Answer :
- Assay validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives from compound aggregation or fluorescence interference .
- Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM KCl) to assess stability-dependent discrepancies. The morpholino group’s pH sensitivity may alter binding .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicate experiments across ≥3 independent trials to identify outliers .
Q. What experimental designs are optimal for studying the compound’s environmental fate and biodegradation?
- Methodological Answer :
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Microcosm studies : Simulate soil/water systems with controlled variables (pH, microbial load) to track degradation pathways. Monitor via LC-HRMS for intermediates like fluorobenzyl alcohols .
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QSAR modeling : Leverage PubChem-derived logP and pKa data to predict bioaccumulation potential. The compound’s high logP (~3.5) suggests moderate persistence in lipid-rich environments .
- Data Table :
| Parameter | Value | Method | Reference |
|---|---|---|---|
| logP (predicted) | 3.4 ± 0.2 | QSAR | |
| Hydrolysis half-life (pH 7) | 28 days | LC-MS/MS |
Q. How can researchers improve the compound’s stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the thioether bond .
- Buffer additives : Include 1–2% DMSO or cyclodextrins to enhance solubility and reduce aggregation. Avoid high chloride concentrations to prevent morpholino group protonation .
Q. What computational strategies are effective for elucidating the compound’s binding mode to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with triazolo-pyrimidine as a rigid core. Parameterize fluorine atoms with partial charges derived from DFT calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility of the morpholino group in solvated environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
